Dual-Target Enzymatic Inhibition: Alatrioprilat Displays Comparable Nanomolar Potency at Both ACE and Neprilysin
Alatrioprilat was rationally designed as a single molecular entity capable of simultaneously inhibiting both ACE and neprilysin (enkephalinase), the two zinc metallopeptidases that govern angiotensin II formation and atrial natriuretic factor degradation, respectively [1]. In vitro enzymatic assays demonstrate that alatrioprilat inhibits ACE with an IC50 of 19.6 nM and Ki of 9.8 nM, while inhibiting neprilysin with an IC50 of 6.1 nM and Ki of 5.1 nM . The structural basis for this dual activity resides in the methylenedioxy group interacting with the S1 subsite of ACE and the aromatic ring engaging the S1′ subsite of neprilysin [1]. This dual-target inhibition profile distinguishes alatrioprilat from selective ACE inhibitors such as captopril, lisinopril, and enalaprilat, which lack neprilysin inhibitory activity entirely, and from selective NEP inhibitors such as thiorphan, which lack ACE inhibitory activity.
| Evidence Dimension | In vitro enzyme inhibition potency |
|---|---|
| Target Compound Data | ACE: IC50 = 19.6 nM, Ki = 9.8 nM; Neprilysin: IC50 = 6.1 nM, Ki = 5.1 nM |
| Comparator Or Baseline | Captopril: ACE IC50 ~2-10 nM (sulfhydryl ACE inhibitor); Thiorphan: NEP Ki ~1-4 nM (no ACE activity); Lisinopril/Enalaprilat: no NEP activity |
| Quantified Difference | Alatrioprilat inhibits both ACE and NEP at low nanomolar concentrations, unlike selective single-target inhibitors |
| Conditions | In vitro enzymatic assays using purified ACE (EC 3.4.15.1) and enkephalinase (EC 3.4.24.11); substrate-based activity measurement |
Why This Matters
This dual nanomolar inhibition profile enables simultaneous modulation of both the renin-angiotensin and natriuretic peptide systems in a single experimental compound, eliminating the need for combination dosing strategies in cardiovascular disease models.
- [1] Gros C, Noël N, Souque A, Schwartz JC, Danvy D, Plaquevent JC, Duhamel L, Duhamel P, Lecomte JM, Bralet J. Mixed inhibitors of angiotensin-converting enzyme (EC 3.4.15.1) and enkephalinase (EC 3.4.24.11): rational design, properties, and potential cardiovascular applications of glycopril and alatriopril. Proc Natl Acad Sci U S A. 1991;88(10):4210-4214. doi:10.1073/pnas.88.10.4210. View Source
